Product packaging for diethyl 5-oxopentylphosphonate(Cat. No.:CAS No. 166528-15-0)

diethyl 5-oxopentylphosphonate

Cat. No.: B1149630
CAS No.: 166528-15-0
M. Wt: 222.218521
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Description

Diethyl 5-oxopentylphosphonate is a high-purity organophosphorus compound designed for advanced chemical synthesis and research applications. This molecule features a phosphonate group at one terminus and a ketone (oxo) group at the other, making it a versatile bifunctional reagent for constructing complex organic frameworks. Its primary research value lies in its application in carbon-carbon bond-forming reactions, notably as a reagent or precursor in Horner-Wadsworth-Emmons (HWE) olefinations, which are pivotal for synthesizing alkenes with high stereoselectivity . The active methylene group adjacent to the phosphonate moiety can be deprotonated with strong bases to generate a nucleophilic carbanion. This carbanion readily attacks carbonyl groups in aldehydes or ketones, leading to the formation of new alkenes . The ketone functional group on the opposite end of the molecule serves as a handle for further synthetic manipulations, including nucleophilic additions or reduction, allowing for the introduction of diverse structural elements. Researchers can exploit this bifunctionality to create complex molecules, potentially for developing pharmaceuticals, agrochemicals, or functional materials. The compound is related to other diethyl phosphonates, such as diethyl (2-oxopropyl)phosphonate, which are well-established in organic synthesis for C-C bond formation . As with all compounds of this class, it exists predominantly in the phosphonate tautomeric form . Handle with appropriate safety precautions. This product is intended for laboratory research use only (RUO) and is not classified as a drug or approved for any personal use.

Properties

CAS No.

166528-15-0

Molecular Formula

C9H19O4P

Molecular Weight

222.218521

Synonyms

diethyl 5-oxopentylphosphonate

Origin of Product

United States

Synthetic Methodologies for Diethyl 5 Oxopentylphosphonate

Strategies for Carbon-Phosphorus Bond Formation in Diethyl 5-Oxopentylphosphonate Precursors

The creation of the C-P bond is a critical step in the synthesis of phosphonates. Various methods, ranging from classical nucleophilic substitutions to modern radical-mediated couplings, can be employed to forge this linkage in precursors to the target molecule.

Radical-Mediated C-P Coupling Approaches for Dialkyl Phosphonates

Modern synthetic chemistry has seen the emergence of radical-mediated reactions for C-P bond formation, offering alternative pathways that can exhibit broad substrate scope and functional group tolerance. These methods often operate under mild conditions, utilizing photocatalysis or other radical initiation techniques. A general approach involves the generation of an alkyl radical which is then "trapped" by a phosphorus(III) reagent. For instance, a photoelectrocatalytic method can achieve direct decarboxylative C(sp³)–P coupling, providing a route to alkylphosphonates from readily available carboxylic acids. researchgate.net This strategy hinges on the synergistic combination of electrochemical anodic oxidation and photocatalytic processes. researchgate.net

Another approach involves the phosphonylation of alkyl radicals generated from alkyl potassium trifluoroborate salts or redox-active carboxylate esters under visible light photocatalysis. researchgate.net These methods provide a modular and efficient means to construct the C-P bond, potentially allowing for the late-stage modification of complex molecules.

Classical Arbusov and Horner-Arbusov Reaction Variants

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and the most widely used method for forming C-P bonds. wikipedia.org The reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. organic-chemistry.orgyoutube.com This SN2 reaction forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) ester. wikipedia.org

For the synthesis of a precursor to this compound, this reaction can be performed using triethyl phosphite and a 1,5-dihalopentane (e.g., 1,5-dibromopentane). To favor monosubstitution and prevent the formation of the diphosphonate, a significant excess of the dihaloalkane is typically required. researchgate.net The resulting diethyl 5-halopentylphosphonate can then be converted to the target ketone through subsequent functional group manipulations. The reaction requires heating, often at temperatures between 120 °C and 160 °C. wikipedia.org

Reactant 1Reactant 2ConditionsProduct
Triethyl phosphite1,5-Dibromopentane (excess)Heat (120-160 °C)Diethyl 5-bromopentylphosphonate
Triethyl phosphite1-Bromo-5-chloropentaneHeatDiethyl 5-chloropentylphosphonate

This interactive table summarizes typical reactants for the Michaelis-Arbuzov reaction to form a suitable precursor.

Functional Group Interconversions Leading to the Ketone Moiety of this compound

Once the phosphonate backbone is established, the terminal ketone group must be introduced. This is achieved through various functional group interconversions, either by unmasking a protected carbonyl or by transforming a different functional group into the desired ketone.

Controlled Reduction of Carboxylic Acid Derivatives (e.g., DIBAL-H reduction of esters)

One of the most effective methods for synthesizing aldehydes (which can be considered the "oxo" group in this context if starting from a 6-carbon chain precursor) is the partial reduction of carboxylic acid derivatives, particularly esters. jove.comntu.edu.sg While strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce esters completely to primary alcohols, bulkier and less reactive reagents can stop the reaction at the aldehyde stage. masterorganicchemistry.comlibretexts.org

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.com The reaction is highly temperature-dependent and is typically carried out at low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction of the initially formed aldehyde. chemistrysteps.comlibretexts.orgreddit.com At this low temperature, a stable tetrahedral intermediate is formed, which does not collapse to the aldehyde until aqueous workup. chemistrysteps.com This allows for the isolation of the aldehyde in good yield. libretexts.org

Ester PrecursorReducing AgentTemperatureProduct
Ethyl 5-(diethoxyphosphoryl)pentanoateDIBAL-H (1 equiv.)-78 °CThis compound (as aldehyde)
Methyl 6-(diethoxyphosphoryl)hexanoateDIBAL-H (1 equiv.)-78 °CDiethyl 6-oxohexylphosphonate (as aldehyde)

This interactive table illustrates the conditions for the controlled reduction of ester precursors.

Hydrolysis of Protected Carbonyl Precursors (e.g., 1,3-Dioxolane (B20135) Deprotection)

An alternative strategy involves carrying the carbonyl functionality through the synthetic sequence in a "protected" or "masked" form. slideshare.net This prevents the ketone from undergoing unwanted reactions, for example, during the C-P bond formation step. Acetals and ketals are the most common protecting groups for carbonyls. wikipedia.orgwillingdoncollege.ac.in Specifically, a ketone can be protected as a 1,3-dioxolane by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org

These cyclic ketals are stable under basic, neutral, and reductive conditions but are readily cleaved by acid-catalyzed hydrolysis. willingdoncollege.ac.inorganic-chemistry.org After the C-P bond has been formed, the protecting group can be removed by treatment with aqueous acid (e.g., dilute HCl, TFA, or p-TsOH) to regenerate the ketone, yielding the final this compound. organic-chemistry.orgthieme-connect.de This deprotection step is an equilibrium process, and the use of excess water or trapping the ketone as it forms drives the reaction to completion. wikipedia.org

Oxidative Transformations

The ketone moiety can also be introduced via oxidation of a suitable precursor, most commonly a secondary alcohol. If a synthetic route provides diethyl 5-hydroxypentylphosphonate, the secondary alcohol can be oxidized to the corresponding ketone. Numerous reagents are available for this transformation, including chromium-based reagents (e.g., PCC, PDC, Jones reagent) and milder, more modern methods like the Swern or Dess-Martin periodinane oxidations.

Another powerful oxidative method is the Wacker-Tsuji oxidation, which converts a terminal alkene into a methyl ketone. researchgate.netorganic-chemistry.org A precursor such as diethyl hex-5-enylphosphonate could be subjected to palladium-catalyzed aerobic oxidation to furnish this compound. This reaction typically employs a palladium(II) catalyst in the presence of an oxidant like copper(II) chloride and oxygen. researchgate.net

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound via the conjugate addition of diethyl phosphite to a suitable enone, such as methyl vinyl ketone, requires careful consideration of chemo- and regioselectivity to ensure the desired product is obtained in high yield and purity.

Chemoselectivity: The primary chemoselective challenge in this synthesis is to favor the 1,4-conjugate addition (Michael addition) of the phosphite to the α,β-unsaturated ketone over the 1,2-addition to the carbonyl group. The nucleophilic character of the phosphite, typically activated by a base, can potentially lead to addition at the electrophilic carbonyl carbon. However, phosphites are generally considered soft nucleophiles, which inherently favor conjugate addition to the softer electrophilic β-carbon of the enone system. The choice of catalyst and reaction conditions plays a crucial role in maximizing this selectivity. The use of specific Lewis acids or base catalysts can modulate the reactivity of both the phosphite and the enone to steer the reaction towards the desired 1,4-adduct.

Regioselectivity: When employing an unsymmetrical α,β-unsaturated ketone, the regioselectivity of the phosphite addition becomes a critical factor. For the synthesis of this compound, a precursor like pent-3-en-2-one (B7821955) could theoretically be used. However, the addition of diethyl phosphite must occur specifically at the carbon atom that will become the fifth carbon in the final product chain. The regioselectivity is generally governed by electronic and steric factors of the enone. In many cases, the addition is directed to the less sterically hindered β-carbon. The use of certain catalysts can enhance this regioselectivity. For instance, some catalytic systems can create a more sterically demanding environment around one of the β-positions, thereby directing the nucleophilic attack of the phosphite to the more accessible site. rsc.org The dependence of regioselectivity on the nature of the catalyst has been observed in related reactions, where the ionic radius and Lewis acidity of a metal catalyst can influence the reaction pathway. rsc.org

An alternative synthetic route involves the Lewis acid-mediated reaction of 1,3-diketones with α-hydroxyphosphonates, which proceeds through a tandem reaction involving a regioselective C-C bond cleavage. rsc.org This methodology offers a different approach to constructing the γ-ketophosphonate skeleton, where the regioselectivity is dictated by the nature of the 1,3-dicarbonyl compound and the reaction conditions. rsc.org

Catalytic Systems Employed in this compound Synthesis (e.g., Transition Metal Catalysis)

The synthesis of γ-ketophosphonates, including this compound, is often facilitated by the use of catalytic systems to enhance reaction rates, yields, and selectivities. Both transition metal and other catalytic systems have been effectively employed.

Transition Metal Catalysis: Transition metal catalysts have been shown to be effective in promoting the conjugate addition of phosphites to enones. Dinuclear zinc catalysts, for example, have been successfully used in the asymmetric phospha-Michael addition of diethyl phosphite to enones, affording γ-oxo phosphonates in high yields. scispace.com While the primary focus of this work was on enantioselectivity, the underlying catalytic activity for the formation of the γ-ketophosphonate is significant.

Nickel complexes have also been utilized as catalysts for the Michael addition of diethyl malonate to chalcones, which, while involving a different nucleophile, highlights the potential of nickel catalysis in promoting conjugate additions to enones. longdom.org The use of a chiral sparteine (B1682161) ligand with a nickel(II) salt demonstrates the tunability of such systems. longdom.org

Rare-Earth Metal Catalysis: Chiral dinuclear rare-earth metal complexes have demonstrated high reactivity in the asymmetric hydrophosphonylation of α,β-unsaturated ketones. acs.orgnih.govacs.orgorganic-chemistry.org These catalysts, often used in conjunction with chiral diamine additives, can provide the desired hydrophosphonylation products in excellent yields. acs.orgnih.govacs.orgorganic-chemistry.org The choice of the rare-earth metal can influence the outcome of the reaction, suggesting that the Lewis acidity of the metal center plays a key role in activating the enone substrate. rsc.org

Other Catalytic Systems: Lewis acids, more generally, can mediate the reaction between 1,3-diketones and α-hydroxyphosphonates to yield γ-ketophosphonates. rsc.org This method provides an alternative to the Michael addition pathway and demonstrates the utility of Lewis acid catalysis in forming the desired carbon skeleton.

The following table summarizes various catalytic systems that have been applied to the synthesis of γ-ketophosphonates and related compounds:

Catalyst SystemReaction TypeSubstratesKey Features
Dinuclear Zinc ComplexAsymmetric Phospha-Michael AdditionEnones, Diethyl PhosphiteHigh yields and enantioselectivities for γ-oxo phosphonates. scispace.com
Rare-Earth Metal Complexes with Chiral LigandsAsymmetric Hydrophosphonylationα,β-Unsaturated Ketones, Diisopropyl PhosphiteExcellent yields and high enantiomeric excess. acs.orgnih.govacs.orgorganic-chemistry.org
Nickel-Sparteine ComplexEnantioselective Michael AdditionChalcones, Diethyl MalonateGood yields under simple reaction conditions. longdom.org
Lewis AcidsTandem Reaction/C-C Bond Cleavage1,3-Diketones, α-HydroxyphosphonatesProvides access to α-aryl substituted γ-ketophosphonates. rsc.org

Reactivity and Strategic Transformations of Diethyl 5 Oxopentylphosphonate

Horner-Wadsworth-Emmons (HWE) Olefination with Diethyl 5-Oxopentylphosphonate

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org this compound serves as a key reagent in this process, where its phosphonate (B1237965) group is activated to form a new carbon-carbon double bond. A significant advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed by extraction, simplifying product purification. wikipedia.orgchem-station.com

The mechanism of the Horner-Wadsworth-Emmons reaction is a well-established, multi-step process that closely resembles the Wittig reaction. organic-chemistry.orgalfa-chemistry.com

The key steps are as follows:

Deprotonation: The reaction begins with the deprotonation of the phosphonate at the carbon atom adjacent (alpha) to the phosphoryl group. This is achieved using a suitable base, which abstracts a proton to generate a nucleophilic, stabilized phosphonate carbanion. wikipedia.orgyoutube.comyoutube.com

Nucleophilic Addition: The phosphonate carbanion then performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone partner. wikipedia.orgyoutube.com This addition is typically the rate-limiting step of the reaction. wikipedia.org

Intermediate Formation: This attack results in a tetrahedral intermediate. The negatively charged oxygen atom of this intermediate then attacks the phosphorus atom, leading to cyclization and the formation of a transient, four-membered ring intermediate known as an oxaphosphetane. youtube.comyoutube.comnrochemistry.com

Elimination: The oxaphosphetane intermediate is unstable and rapidly collapses. This concerted elimination involves the cleavage of the carbon-oxygen and phosphorus-carbon bonds, resulting in the formation of the desired alkene and a water-soluble dialkyl phosphate (B84403) salt byproduct. wikipedia.orgyoutube.com

A defining feature of the HWE reaction is its inherent stereoselectivity, which can be controlled to favor the formation of either the (E)- or (Z)-alkene isomer.

(E)-Selectivity: The standard HWE reaction typically shows a strong preference for the formation of the (E)-alkene (trans isomer). organic-chemistry.orgalfa-chemistry.comnrochemistry.com This selectivity is governed by thermodynamic control; the intermediates are often able to equilibrate to form the sterically less hindered and more stable transition state that leads to the (E)-product. wikipedia.orgnrochemistry.comresearchgate.net Reactions involving aromatic aldehydes, in particular, produce almost exclusively (E)-alkenes. wikipedia.org

(Z)-Selectivity: While the thermodynamic product is typically the (E)-isomer, specific modifications can be made to achieve high (Z)-selectivity through kinetic control. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in combination with strongly dissociating reaction conditions (such as KHMDS and 18-crown-6 (B118740) in THF). wikipedia.orgnih.gov These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the kinetically preferred (Z)-alkene. wikipedia.orgnrochemistry.com

The stereochemical outcome is a cumulative result of several factors, including the structure of the phosphonate, the nature of the carbonyl partner, the choice of base, and the reaction temperature. wikipedia.orgresearchgate.net

The choice of base and solvent is critical in directing the yield, rate, and stereoselectivity of the Horner-Wadsworth-Emmons reaction. researchgate.net The conditions can be tuned to accommodate sensitive substrates or to favor a specific stereoisomer.

Parameter Reagent/Condition Effect on Reaction Outcome
Base Strong Bases (e.g., NaH, LiH, LDA)Commonly used for efficient deprotonation of the phosphonate. alfa-chemistry.comslideshare.net
Weak Bases with Additives (e.g., DBU/LiCl, NEt₃/MgX₂)Known as Masamune-Roush or Rathke conditions, these are suitable for base-sensitive substrates. chem-station.comnrochemistry.comacs.org The Lewis acidic cation (Li⁺, Mg²⁺) is thought to increase the acidity of the phosphonate proton. chem-station.com
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃)Can be used in milder or solvent-free reaction setups. slideshare.netmdpi.com
Potassium Bases (e.g., KHMDS)Often used in conjunction with crown ethers to promote (Z)-selectivity under Still-Gennari conditions. wikipedia.org
Solvent Aprotic Solvents (e.g., THF, DME)Standard solvents that effectively dissolve the reactants. alfa-chemistry.com
Dissociating Conditions (e.g., THF with 18-crown-6)Used to separate the cation from the phosphonate carbanion, which is a key factor in achieving high (Z)-selectivity in the Still-Gennari modification. wikipedia.org

The HWE reaction is a versatile olefination method with a broad substrate scope.

Scope: The phosphonate carbanions generated in the HWE reaction are generally more nucleophilic and reactive than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgslideshare.net This enhanced reactivity allows them to react efficiently with a wide array of carbonyl compounds, including both aldehydes and ketones. organic-chemistry.orgnrochemistry.com A notable advantage is the ability of HWE reagents to react with sterically hindered ketones, which are often unreactive under Wittig conditions. nrochemistry.com The reaction can also be highly chemoselective, capable of differentiating between an aldehyde and a ketone within the same molecule. researchgate.net

Limitations: Despite its broad scope, there are some limitations. The stereoselectivity of the HWE reaction with ketones is often low, yielding mixtures of (E) and (Z) isomers. wikipedia.org Furthermore, substrates containing functional groups that are sensitive to strong bases may be degraded under standard HWE conditions. However, this limitation can often be overcome by employing milder base systems, such as the Masamune-Roush conditions. chem-station.comnrochemistry.com

Other Carbonyl-Based Transformations of the Oxopentyl Moiety

Beyond the HWE reaction at the phosphonate center, the ketone group of this compound can be strategically manipulated. A primary example is its use in protecting group strategies, which are essential for executing multi-step syntheses. acs.org

In a multi-step synthesis, it is often necessary to prevent a reactive functional group, such as the ketone in this compound, from participating in a reaction intended for another part of the molecule. youtube.comlibretexts.org This is achieved by temporarily converting the ketone into a less reactive functional group, known as a protecting group.

Protection (Ketal Formation): The ketone can be protected by converting it into a ketal. This is typically accomplished by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). acs.orgnih.gov The reaction is reversible, and the removal of water via a Dean-Stark apparatus drives the equilibrium toward the formation of the stable, cyclic ketal. libretexts.org

Stability: Ketals are exceptionally stable under neutral to strongly basic or nucleophilic conditions. libretexts.orglibretexts.org This stability allows for transformations to be carried out elsewhere in the molecule—for example, a Horner-Wadsworth-Emmons reaction at the phosphonate terminus—without affecting the protected carbonyl group.

Deprotection (Hydrolysis): Once the desired transformations are complete, the protecting group can be easily removed. The ketal is hydrolyzed back to the original ketone by treatment with aqueous acid, regenerating the carbonyl functionality for subsequent reactions. youtube.comlibretexts.org This protection-deprotection sequence provides a critical strategic tool for the controlled, stepwise synthesis of complex molecules.

Reductions of the Ketone Functionality (e.g., Selective Hydride Reductions)

The ketone group in this compound is readily susceptible to reduction, yielding the corresponding secondary alcohol, diethyl 5-hydroxypentylphosphonate. The choice of reducing agent is crucial for achieving high selectivity, ensuring that the phosphonate ester group remains intact. Complex metal hydrides are the most common reagents for this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and highly selective reducing agent for ketones and aldehydes. rushim.ru In a protic solvent like methanol (B129727) or ethanol, NaBH₄ will efficiently reduce the ketone to an alcohol without affecting the more stable phosphonate ester. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the final alcohol product. organicchemistrytutor.comyoutube.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also reduce the ketone. However, its higher reactivity poses a risk of reducing the phosphonate ester as well, particularly at elevated temperatures. Therefore, for the selective reduction of the ketone in this compound, the milder conditions offered by sodium borohydride are generally preferred.

Table 1: Selective Hydride Reagents for Ketone Reduction
ReagentTypical SolventsSelectivityComments
Sodium Borohydride (NaBH₄)Methanol, Ethanol, IsopropanolHigh for Ketone vs. EsterStandard choice for selective reduction due to its mild nature and operational simplicity. rushim.ru
Lithium Borohydride (LiBH₄)Tetrahydrofuran (B95107) (THF), Diethyl EtherHigh for Ketone vs. EsterMore reactive than NaBH₄ but still generally selective for ketones over phosphonate esters.
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl EtherModerate to LowVery powerful reagent; can reduce both the ketone and the phosphonate ester. Requires careful temperature control (e.g., -78 °C) to enhance ketone selectivity. organicchemistrytutor.com

Nucleophilic Addition Reactions to the Ketone

The electrophilic nature of the carbonyl carbon allows for a wide array of nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com These transformations are fundamental for carbon-carbon bond formation and the introduction of new functional groups, leading to a variety of more complex phosphonate derivatives. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond to form a tetrahedral alkoxide intermediate, which is then typically protonated during workup. libretexts.org

Grignard Reactions: Organomagnesium halides (Grignard reagents, RMgX) are potent carbon-based nucleophiles that readily add to ketones. The reaction of this compound with a Grignard reagent, followed by an aqueous workup, would produce a tertiary alcohol. This reaction provides an effective route to introduce an alkyl, aryl, or vinyl group at the 5-position of the pentyl chain.

Wittig Reaction: The Wittig reaction converts ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). This transformation would replace the carbonyl oxygen of this compound with a carbon-carbon double bond, yielding a diethyl alk-5-enylphosphonate. This provides a powerful method for extending the carbon chain and introducing unsaturation.

Cyanohydrin Formation: The addition of cyanide ion (typically from HCN or a salt like KCN) to the ketone forms a cyanohydrin. This reaction introduces both a hydroxyl group and a nitrile group onto the same carbon. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to other functionalized phosphonates. medlifemastery.com

Table 2: Nucleophilic Additions to the Ketone Functionality
Reaction TypeNucleophile/ReagentProduct ClassKey Transformation
Grignard ReactionR-MgX (e.g., CH₃MgBr)Tertiary AlcoholC=O is converted to C(OH)R
Wittig ReactionPh₃P=CR₂AlkeneC=O is converted to C=CR₂
Cyanohydrin FormationHCN / KCNCyanohydrinC=O is converted to C(OH)CN medlifemastery.com
Organolithium AdditionR-Li (e.g., n-BuLi)Tertiary AlcoholC=O is converted to C(OH)R

Transformations Involving the Phosphonate Ester Group

The diethyl phosphonate moiety is a robust functional group but can undergo several important transformations, typically under more forcing conditions than those required for the ketone. These reactions are essential for converting the ester into the corresponding phosphonic acid or for modifying the ester groups themselves.

Hydrolysis to Phosphonic Acids

The hydrolysis of the diethyl ester to the corresponding 5-oxopentylphosphonic acid is a common and important transformation. This can be achieved under either acidic or basic conditions. nih.govbeilstein-journals.org

Acidic Hydrolysis: This method typically involves heating the phosphonate ester with a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). beilstein-journals.org The reaction proceeds via protonation of the phosphoryl oxygen, which activates the phosphorus atom toward nucleophilic attack by water. Two successive hydrolysis steps are required to remove both ethyl groups. This method is effective but the harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule.

Basic Hydrolysis (Saponification): Alkaline hydrolysis is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction involves nucleophilic attack of the hydroxide ion on the phosphorus atom, leading to the displacement of the ethoxide leaving group. The initial product is the sodium salt of the phosphonic acid, which must be subsequently acidified (e.g., with HCl) to liberate the free phosphonic acid. nih.gov

Dealkylation with Silyl (B83357) Halides: For substrates that are sensitive to strong acid or base, a milder, two-step procedure known as the McKenna reaction is often employed. beilstein-journals.orgresearchgate.net The diethyl phosphonate is treated with a trimethylsilyl (B98337) halide, typically bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). This reaction cleaves the ethyl-oxygen bond to form a bis(trimethylsilyl) phosphonate ester. Subsequent treatment with an alcohol, such as methanol or ethanol, or with water, gently hydrolyzes the silyl esters to afford the desired phosphonic acid in high yield. researchgate.net

Table 3: Methods for Hydrolysis of Diethyl Phosphonates
MethodReagentsConditionsAdvantages/Disadvantages
Acidic HydrolysisConc. HCl or HBr, H₂OReflux, prolonged heatingSimple procedure; harsh conditions may degrade other functional groups. beilstein-journals.org
Basic Hydrolysis1. NaOH or KOH, H₂O 2. H₃O⁺Reflux, prolonged heatingEffective, but requires a final acidification step. Harsh conditions. nih.gov
McKenna Reaction1. TMSBr or TMSI 2. MeOH or H₂ORoom temp. or mild heatVery mild conditions, suitable for sensitive substrates; two-step process. beilstein-journals.orgresearchgate.net

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy groups of an ester with the alkoxy group of an alcohol. For this compound, this allows the replacement of the ethyl groups with other alkyl or aryl groups. The reaction is an equilibrium process that can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. sciencemadness.org

Under basic conditions, a catalytic amount of a sodium alkoxide (NaOR') corresponding to the new alcohol (R'OH) is used. The alkoxide attacks the phosphorus center, leading to a pentacoordinate intermediate, which then eliminates an ethoxide ion.

Under acidic conditions (e.g., H₂SO₄ or TsOH), the phosphoryl oxygen is protonated, activating the phosphorus for attack by the new alcohol (R'OH).

Microwave-assisted alcoholysis, sometimes in the presence of ionic liquids, has also been shown to be an effective method for the transesterification of phosphonates, often leading to reduced reaction times and improved yields. mtak.hu

Derivatization of the Diethyl Ester

Beyond hydrolysis and transesterification, the diethyl phosphonate group can be converted into other phosphorus-containing functionalities. A common strategy involves converting the ester into a more reactive intermediate, such as a phosphonic dichloride. Treatment of the phosphonate with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can replace the ethoxy groups with chlorine atoms, yielding 5-oxopentylphosphonyl dichloride. This highly reactive intermediate can then be treated with a variety of nucleophiles. For example, reaction with alcohols or phenols provides access to different phosphonate esters, while reaction with primary or secondary amines yields phosphonamidates. mdpi.com

Another derivatization involves the reaction with amines. While direct displacement of the ethoxy groups by an amine is challenging, it can sometimes be achieved under specific conditions to form phosphonamidates. researchgate.net

Applications of Diethyl 5 Oxopentylphosphonate in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthetic Sequences

The inherent functionality of diethyl 5-oxopentylphosphonate positions it as a valuable C5 building block in multi-step synthetic sequences. The aldehyde group serves as a handle for nucleophilic additions, condensations, and other carbonyl chemistry, while the phosphonate (B1237965) group is a precursor for the highly reliable Horner-Wadsworth-Emmons olefination. This duality allows for the sequential or convergent assembly of complex molecules.

In a typical synthetic strategy, the aldehyde of this compound can be reacted first to extend the carbon chain or introduce a key stereocenter. The resulting intermediate, now bearing the latent phosphonate functionality, can then be carried through several synthetic steps. At a later, strategic stage, the phosphonate is activated by a base to form a stabilized carbanion, which then undergoes an intramolecular or intermolecular Horner-Wadsworth-Emmons reaction with a suitable aldehyde or ketone to form a new carbon-carbon double bond with high stereocontrol, typically favoring the (E)-isomer. wikipedia.org This ability to mask a reactive olefination precursor within a molecule until the opportune moment is a powerful tool for synthetic chemists, enabling the construction of intricate carbon skeletons with precision.

Case Studies in Natural Product Total Synthesis (e.g., Juvabione Synthesis)

While the specific application of this compound in the total synthesis of the insect juvenile hormone analogue Juvabione is not extensively documented in readily available literature, the strategic use of similar phosphonate reagents in the synthesis of this and other natural products is well-established. The general synthetic strategy for Juvabione often involves the coupling of two key fragments to construct the characteristic bisabolane (B3257923) skeleton.

A plausible, though not explicitly reported, synthetic approach could involve the utilization of this compound or a derivative thereof. For instance, the phosphonate could be employed in a Horner-Wadsworth-Emmons reaction to introduce the side chain containing the ketone functionality onto a pre-formed cyclohexene (B86901) ring system. The aldehyde of the phosphonate could be masked or transformed prior to the olefination step.

The power of the Horner-Wadsworth-Emmons reaction in natural product synthesis lies in its reliability and stereoselectivity, which are crucial when dealing with complex, multi-functionalized molecules. nih.govrsc.org The reaction conditions are generally mild, which helps to preserve sensitive functional groups present in advanced synthetic intermediates.

Construction of Macrocyclic and Oligomeric Architectures

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of macrocyclic and oligomeric structures. Intramolecular Horner-Wadsworth-Emmons reactions are a powerful method for the formation of large rings, a common structural motif in many biologically active natural products and designed molecules. clockss.org

In a typical macrocyclization strategy, a long-chain molecule containing both a phosphonate and a carbonyl group is required. This compound can serve as the precursor to such a molecule. For example, the aldehyde of the phosphonate can be elaborated into a long chain terminating in a protected aldehyde or ketone. After deprotection, the stage is set for an intramolecular cyclization. Upon treatment with a suitable base, the phosphonate carbanion is generated and reacts with the distal carbonyl group to form a macrocyclic alkene. The efficiency of such cyclizations is often dependent on factors such as ring size, conformational preferences of the linear precursor, and the reaction conditions employed.

Similarly, this compound can be used in a stepwise or polymerization approach to construct oligomeric architectures. The aldehyde of one unit can be reacted with a suitable nucleophile, while the phosphonate of another unit is poised for a subsequent Horner-Wadsworth-Emmons coupling reaction. This iterative process can lead to the formation of well-defined oligomers with repeating C5 units.

Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The phosphonate group itself is a key pharmacophore in many biologically active compounds, and the carbon skeleton of this compound can be elaborated into various heterocyclic and carbocyclic scaffolds of medicinal interest. For example, the aldehyde and phosphonate functionalities can be utilized in reactions to construct substituted pyrrolidines, piperidines, and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. researchgate.net

One notable application is in the synthesis of functionalized (5-oxopyrrolidin-2-yl)phosphonates. These compounds are analogues of pyroglutamic acid and can serve as building blocks for peptidomimetics and other bioactive molecules. The synthesis can involve multi-step sequences where the carbon backbone of this compound is modified and cyclized to form the desired pyrrolidinone ring system.

Mechanistic and Theoretical Investigations of Diethyl 5 Oxopentylphosphonate Reactivity

Computational Chemistry Approaches Applied to Phosphonate (B1237965) Reactions

Computational chemistry has become an indispensable tool for dissecting the complex reaction mechanisms of organophosphorus compounds. High-level quantum mechanical calculations allow for the exploration of reaction pathways, the characterization of transient species, and the rationalization of experimental observations that are often difficult to probe directly.

Density Functional Theory (DFT) has been widely employed to investigate the reaction pathways and energetics of phosphonate reactions, especially the Horner-Wadsworth-Emmons (HWE) reaction. These studies provide detailed energy profiles of the entire reaction coordinate, from reactants to products, including all intermediates and transition states.

The HWE reaction mechanism begins with the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom, forming a phosphonate carbanion. wikipedia.org This is followed by the nucleophilic addition of the carbanion to a carbonyl compound, leading to an intermediate oxyanion, which then cyclizes to form a four-membered oxaphosphetane intermediate. nih.govacs.org The final step is the decomposition of the oxaphosphetane to yield an alkene and a phosphate (B84403) byproduct. wikipedia.org

DFT calculations have been instrumental in determining the rate-determining step of this sequence. In the gas phase or with implicit solvation models, the ring closure of the oxyanion to the oxaphosphetane is often found to be the rate-limiting step. nih.govacs.org However, solvation can significantly alter the energy landscape, and in some solvated systems, the initial bimolecular formation of the oxyanion intermediate may become rate-limiting. acs.org DFT studies have also been used to calculate the energy profiles for HWE reactions involving different bases and substrates, providing a quantitative understanding of their reactivity. researchgate.net

Table 1: Calculated Energetics for Key Steps in a Model HWE Reaction Note: The following data is illustrative, based on typical findings from DFT studies on HWE reactions, and represents the type of information generated from such computational work.

Reaction StepIntermediate/Transition StateRelative Energy (kJ/mol)Reference Finding
DeprotonationPhosphonate CarbanionVaries with baseInitial step to form the nucleophile. wikipedia.org
Carbonyl AdditionOxyanion Intermediate-20 to -40Typically an exothermic step. acs.org
Ring ClosureOxaphosphetane Transition State+50 to +80Often the rate-determining step. nih.govresearchgate.net
DecompositionAlkene + PhosphateHighly ExothermicThermodynamically favorable final step. wikipedia.org

A central focus of computational studies on the HWE reaction is the detailed characterization of its transition states and intermediates. The key intermediate is the cyclic oxaphosphetane. nrochemistry.com Ab initio calculations have shown that the reaction proceeds through the formation of this intermediate, followed by pseudorotation, P-C bond cleavage, and then O-C bond cleavage. nih.gov

The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. Computational models can precisely map these transition state structures. For the formation of (E)-alkenes, which is generally favored, the transition state involves an antiperiplanar arrangement of the reactants, minimizing steric hindrance. organic-chemistry.org This leads to a threo-oxaphosphetane intermediate. Conversely, the formation of (Z)-alkenes proceeds through a higher-energy transition state, resulting in an erythro-oxaphosphetane. The energy difference between these transition states dictates the E/Z selectivity of the reaction. nih.gov

Computational models have proven effective in rationalizing and predicting the stereoselectivity of HWE reactions. The general preference for (E)-alkenes is explained by the greater thermodynamic stability of the transition state leading to the trans-olefin. nih.govnrochemistry.com This selectivity can be influenced by several factors, including the structure of the phosphonate and the aldehyde, the choice of base and counterion, and the reaction temperature. wikipedia.org

For example, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS/18-crown-6), achieves high selectivity for (Z)-alkenes. wikipedia.orgharvard.edu Computational studies suggest that the electron-withdrawing groups accelerate the elimination step from the oxaphosphetane. wikipedia.org This makes the initial addition step irreversible, and the stereoselectivity is kinetically controlled, favoring the formation of the erythro intermediate that leads to the (Z)-alkene. youtube.com Furthermore, machine learning techniques, combined with quantum chemical calculations, are emerging as powerful tools for quantitatively predicting the enantioselectivity of stereoselective reactions involving phosphonates. nih.gov

Experimental Spectroscopic and Kinetic Studies on Reaction Mechanisms

While computational studies provide a theoretical framework, experimental methods are essential for validating proposed mechanisms and quantifying reaction dynamics. Spectroscopic and kinetic studies offer direct evidence of reaction intermediates and the factors influencing reaction rates.

Kinetic analyses of HWE reactions have been performed to determine reaction orders and rate constants. For instance, kinetic studies on related H-phosphonate condensations have shown that the reactions can follow second-order kinetics, with the rate depending on the concentrations of the phosphonate, the hydroxy component, and the base. researchgate.net Such studies help in identifying reactive intermediates and understanding the role of each component in the reaction mechanism. researchgate.net

Spectroscopic techniques are crucial for identifying transient species. ³¹P NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds. It can be used to monitor the consumption of the starting phosphonate and the formation of the phosphate byproduct. nih.gov In some cases, it is possible to detect intermediates. For example, in the reaction of phosphonates with aldehydes, the intermediate β-hydroxyphosphonates can be observed, especially when electron-withdrawing groups that facilitate the final elimination step are absent. wikipedia.org Infrared (IR) spectroscopy can also be used to monitor the reaction by observing the disappearance of the carbonyl stretch of the aldehyde and the appearance of the C=C stretch of the alkene product. nih.gov

Structure-Reactivity Relationships: Role of Substituents and Electronic Effects

The reactivity and selectivity of phosphonates are profoundly influenced by their molecular structure, particularly the nature of substituents on the carbon skeleton and the ester groups attached to the phosphorus atom.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the carbon alpha to the phosphonate is critical. These groups stabilize the phosphonate carbanion intermediate, increasing its acidity and facilitating its formation. wikipedia.org This stabilization is a key reason why the HWE reaction works well with phosphonates bearing ester, ketone, or cyano groups. Furthermore, EWGs on the phosphonate ester groups, such as the trifluoroethyl groups used in the Still-Gennari modification, accelerate the final elimination step, which can reverse the stereochemical outcome from (E) to (Z) selectivity. wikipedia.orgnrochemistry.com The basicity of the phosphoryl oxygen, which is correlated with solvent strength, is also influenced by substituent effects, impacting the compound's interaction with other species in solution. researchgate.net

Steric Effects: Steric hindrance plays a significant role in both reactivity and selectivity. Bulky substituents on the phosphonate or the carbonyl reactant can slow down the reaction rate. nih.gov In the HWE reaction, increased steric bulk of the aldehyde generally leads to higher (E)-stereoselectivity, as the bulkier groups preferentially adopt an anti-orientation in the lowest energy transition state to minimize steric clashes. wikipedia.orgorganic-chemistry.org Structure-activity relationship studies on various phosphonate derivatives have shown that modifications to alkyl groups can lead to significant changes in reactivity and biological activity, often due to a combination of steric and electronic factors. nih.govacs.org For instance, diethyl groups on the phosphonate function are often preferred for optimal inhibitory activity in certain biological systems compared to longer or more substituted alkyls. nih.gov

Table 2: Summary of Substituent Effects on HWE Reaction

Substituent LocationType of EffectImpact on Reactivity/SelectivityReference
α-carbon to PElectronic (EWG)Stabilizes carbanion, increases acidity, enables reaction. wikipedia.org
Phosphonate Esters (e.g., -OCH₂CF₃)Electronic (EWG)Accelerates elimination, promotes (Z)-selectivity. wikipedia.orgnrochemistry.com
Aldehyde/KetoneSteric (Bulky R group)Increases (E)-selectivity by favoring anti transition state. wikipedia.org
Phosphonate Esters (e.g., Diethyl vs. Dimethyl)Steric/ElectronicCan modulate reaction rates and biological activity. nih.govnih.gov

Derivatization and Advanced Synthetic Strategies Involving the Diethyl 5 Oxopentylphosphonate Framework

Alpha-Functionalization of the Phosphonate (B1237965) Moiety

The carbon atom alpha to the phosphonate group is activated and amenable to various functionalization reactions. Deprotonation of this position using a strong base, such as an alkoxide or a metal amide, generates a carbanion that can react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups, thereby extending the carbon skeleton or introducing new reactive handles.

While direct experimental data on the alpha-functionalization of diethyl 5-oxopentylphosphonate is not extensively documented, analogous reactions on similar phosphonate structures are well-established. For instance, the acylation of the hindered hydroxyl group of dialkyl α-hydroxy-benzylphosphonates proceeds efficiently with acyl chlorides in the presence of a base like triethylamine. rsc.org This suggests that the alpha-carbanion of this compound could similarly be acylated to introduce a second keto group, leading to β-diketophosphonates.

Furthermore, the synthesis of α-heteroatom-substituted β-keto phosphonates has been achieved through the nucleophilic addition of the α-lithioanion of diethyl methylphosphonate (B1257008) to nitriles, followed by the addition of an electrophile. This methodology could potentially be adapted for the alpha-functionalization of this compound, allowing for the introduction of heteroatoms that can further influence the compound's reactivity and properties.

Modification of the Pentyl Chain and Terminal Ketone Functionality

The pentyl chain and the terminal ketone of this compound provide additional sites for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties.

Introduction of Halogenated Substituents (e.g., Difluorination)

The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of this compound, halogenation can occur at various positions along the pentyl chain. A particularly interesting transformation is the difluorination at positions alpha or beta to the carbonyl or phosphonate groups.

The synthesis of fluorinated phosphonates is a topic of considerable interest. researchgate.net Methodologies for the preparation of α,α-difluoro-β-ketophosphonates have been developed, which could be conceptually applied to the this compound framework. constructor.university For instance, enantioselective chlorination and fluorination of β-keto phosphonates can be achieved using chiral Lewis acid catalysts, offering a pathway to chiral halogenated derivatives. rsc.org

The general principles of ketone halogenation can also be applied to the methylene (B1212753) group adjacent to the carbonyl in this compound. Under acidic or basic conditions, ketones can be halogenated at the alpha position. wikipedia.orgchemistrysteps.comyoutube.com This reaction proceeds through an enol or enolate intermediate, respectively. chemistrysteps.com By controlling the reaction conditions, it is possible to introduce one or more halogen atoms at this position.

Incorporating Cyclopropyl (B3062369) Groups into the Alkyl Chain

The introduction of cyclopropyl groups into the pentyl chain of this compound can impart conformational rigidity and unique electronic properties. One strategy to achieve this involves the reaction of a modified this compound with a cyclopropanating agent. For example, the synthesis of spirocyclic cyclopropyl ketones can be achieved through the condensation of epoxides with β-keto phosphonates. mdpi.comacs.org This methodology could be adapted to introduce a cyclopropyl ring adjacent to the carbonyl group.

Another approach involves the chain extension of β-keto phosphonates, which can be a precursor to the formation of cyclopropyl structures. tandfonline.comcore.ac.uk The synthesis of novel cyclopropyl phosphonate nucleotides has also been reported, highlighting the feasibility of incorporating this motif into phosphonate-containing molecules. rsc.orgrsc.org

Synthesis of Fused or Bridged Ring Systems

The pentyl chain of this compound can serve as a template for the construction of fused or bridged ring systems through intramolecular cyclization reactions. For such a reaction to occur, the chain must first be appropriately functionalized to introduce reactive groups at suitable positions. For instance, the introduction of a second carbonyl group or a leaving group could facilitate an intramolecular aldol (B89426) condensation or a nucleophilic substitution, leading to the formation of a cyclic structure.

Cycloaddition Reactions Leading to Phosphonate-Containing Heterocycles (e.g., Pyrrolidinylphosphonates)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic compounds. In the context of this compound, the molecule can be modified to contain a dipolarophile, such as a carbon-carbon double or triple bond, which can then participate in cycloaddition reactions.

A notable example is the synthesis of functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates through the diastereospecific 1,3-dipolar cycloaddition of a nitrone with a suitable dipolarophile. constructor.university This strategy involves the creation of a phosphonate-containing dipole that then reacts to form the pyrrolidine (B122466) ring.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a versatile method for synthesizing pyrrolidines. rsc.orgbeilstein-journals.orgnih.govacs.org By introducing an olefinic functionality into the this compound backbone, it could serve as the dipolarophile in such reactions, leading to the formation of pyrrolidinylphosphonates. Similarly, cycloaddition reactions of nitrile oxides with unsaturated phosphonates have been used to synthesize isoxazole (B147169) and isoxazoline (B3343090) functionalized phosphonates. tandfonline.com

Reaction TypeReactantsProduct
1,3-Dipolar CycloadditionN-benzyl-C-(diethoxyphosphoryl)nitrone + cis-1,4-dihydroxybut-2-eneFunctionalized (pyrrolidin-2-yl)phosphonate
1,3-Dipolar CycloadditionN-benzyl-C-(diethoxyphosphoryl)nitrone + dimethyl maleateFunctionalized (5-oxopyrrolidin-2-yl)phosphonate
1,3-Dipolar CycloadditionAzomethine ylide + AlkenePyrrolidine
1,3-Dipolar CycloadditionNitrile oxide + Unsaturated phosphonateIsoxazole/Isoxazoline phosphonate

Development of Chiral Variants and Asymmetric Synthesis Strategies

The development of chiral variants of this compound is of significant interest, as chirality plays a crucial role in the biological activity and material properties of many compounds. Asymmetric synthesis strategies can be employed to introduce stereocenters at the alpha-carbon of the phosphonate, within the pentyl chain, or at the carbon bearing the hydroxyl group after reduction of the ketone.

Several approaches can be envisioned for the asymmetric synthesis of chiral derivatives. The asymmetric reduction of the ketone in this compound would lead to a chiral γ-hydroxyphosphonate. nih.gov This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The enantioselective synthesis of α-hydroxy phosphonates through organocatalytic cross-aldol reactions of α-keto phosphonates and ketones has been demonstrated to produce tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.govnih.gov

The use of chiral auxiliaries is another powerful strategy. rsc.org A chiral auxiliary can be temporarily attached to the this compound molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, chiral auxiliaries have been used in diastereoselective vinyl phosphate (B84403)/β-keto phosphonate rearrangements. nih.gov

Furthermore, the enantiomeric excess of chiral phosphonates can be determined using chiral derivatizing agents. researchgate.netwikipedia.org These agents react with the chiral phosphonate to form diastereomers that can be distinguished by techniques such as NMR spectroscopy.

Asymmetric StrategyTargetMethod
Asymmetric ReductionChiral γ-hydroxyphosphonateChiral reducing agents, catalytic asymmetric hydrogenation
Organocatalytic Aldol ReactionChiral α-hydroxyphosphonateL-proline catalyzed cross-aldol reaction
Chiral AuxiliaryDiastereomerically enriched phosphonatesTemporary incorporation of a chiral group
Chiral Derivatizing AgentDetermination of enantiomeric excessFormation of diastereomers for NMR analysis

Applications in Flow Chemistry and Continuous Processing

The integration of flow chemistry and continuous processing represents a significant advancement in modern synthetic chemistry, offering enhanced safety, efficiency, reproducibility, and scalability over traditional batch methods. mdpi.comresearchgate.net For the synthesis and derivatization of complex molecules like this compound, these technologies open up novel process windows and synthetic possibilities. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors or tubular reactors allows for the optimization of reaction pathways that may be challenging to control in batch production, particularly for exothermic reactions or when dealing with unstable intermediates. nih.govscispace.com

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles of flow chemistry can be readily applied to its synthesis and subsequent transformations. The synthesis of phosphonates, for instance, has been successfully adapted to continuous flow systems, demonstrating improvements in yield, purity, and safety. lew.romtak.hu These established methodologies provide a strong foundation for developing a continuous process for this compound.

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratio; potential for thermal runaway in exothermic reactions.Excellent; high surface area-to-volume ratio allows for rapid and efficient heating and cooling. nih.gov
Mass Transfer Often dependent on mechanical stirring; can be inefficient, leading to local concentration gradients.Superior mixing through static mixers or diffusion in narrow channels, leading to better homogeneity.
Safety Large volumes of reagents and solvents increase risks associated with hazardous materials and exothermic events.Small reactor volumes (hold-up) significantly minimize risk; safer handling of unstable intermediates and hazardous reagents. mdpi.com
Scalability Often requires re-optimization of reaction conditions (e.g., heating/cooling profiles); "scale-up" can be non-linear.Linear scalability by "numbering-up" (running multiple reactors in parallel) or by extending operational time. lew.ro
Process Control Manual or semi-automated control over bulk parameters.High degree of automation and precise control over residence time, temperature, and stoichiometry. researchgate.net
Reproducibility Can vary between batches due to inconsistencies in mixing and temperature control.High lot-to-lot consistency due to precise and automated process control.

This table provides a generalized comparison of batch and continuous flow processing characteristics relevant to the synthesis of organophosphorus compounds.

A primary area where the this compound framework is ideally suited for continuous processing is in its derivatization via the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com This reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds with high stereoselectivity. alfa-chemistry.com The structure of this compound contains a ketone, making it a prime substrate for reaction with other phosphonate ylides.

In a continuous flow setup, a solution of this compound could be merged with a stream of a deprotonating agent (e.g., sodium hydride, lithium chloride/DBU) and subsequently with a stream containing an aldehyde. The use of micromixers would ensure rapid and homogeneous mixing, while the temperature of the reactor coil could be precisely controlled to influence the kinetics and stereochemical outcome (E/Z selectivity) of the olefination. alfa-chemistry.comorganic-chemistry.org This level of control is often difficult to achieve in large-scale batch reactors. The short residence times, typically in the range of minutes, can significantly accelerate the synthesis compared to hours in batch. researchgate.net

Reagent/ConditionConventional Batch HWEPotential Continuous Flow HWE
Phosphonate This compoundThis compound
Carbonyl Aldehyde (e.g., Benzaldehyde)Aldehyde (e.g., Benzaldehyde)
Base NaH, KHMDS, DBUNaH (as packed bed), LiCl/DBU solution
Solvent THF, DMETHF, DME
Temperature -78 °C to Room Temperature-20 °C to 80 °C (wider range possible)
Reaction Time 1 - 24 hours2 - 20 minutes (residence time)
Workup Aqueous quench of entire reaction volume.In-line quenching and liquid-liquid separation.
Selectivity Control Dependent on slow addition and bulk temperature control.Precise temperature profiling and mixing control to maximize E- or Z-selectivity.

This table illustrates a hypothetical comparison of reaction parameters for a Horner-Wadsworth-Emmons reaction involving this compound, contrasting a typical batch protocol with a potential continuous flow process.

Furthermore, continuous processing facilitates the safe exploration of "novel process windows," utilizing elevated temperatures and pressures to accelerate reaction rates beyond what is feasible in standard laboratory glassware. scispace.com This could enable reactions with less reactive aldehydes or ketones, expanding the synthetic utility of the this compound framework. The integration of in-line purification and analysis techniques could ultimately lead to a fully automated "synthesis-to-product" platform for a variety of alkene derivatives starting from this versatile phosphonate.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Advances in Diethyl 5-Oxopentylphosphonate Chemistry

While dedicated research on this compound is not extensively documented, its synthesis and reactivity can be understood through well-established principles of organophosphorus chemistry, particularly those concerning β-ketophosphonates and related structures.

Synthetic Methodologies: The construction of the C–P bond is fundamental to the synthesis of phosphonates. The Michaelis-Arbuzov reaction stands as a classic and highly effective method for this purpose. organic-chemistry.orgchem-station.com This reaction involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. organic-chemistry.org For this compound, a plausible route would involve the reaction of triethyl phosphite with a 5-halo-2-pentanone (e.g., 5-bromo-2-pentanone). The mechanism proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, followed by dealkylation of the resulting phosphonium (B103445) salt by the halide ion. organic-chemistry.org

Another primary synthetic strategy is the acylation of phosphonate (B1237965) carbanions . This involves the deprotonation of a simpler phosphonate, like diethyl methylphosphonate (B1257008), using a strong base (e.g., n-butyllithium) to generate a lithiated carbanion. This nucleophile can then react with a suitable acylating agent, such as an ester or acid chloride derivative of 4-formylbutanoic acid, to yield the target β-ketophosphonate structure. nih.gov

Recent advances have focused on developing more efficient and environmentally benign catalytic systems. Notably, copper-catalyzed aerobic phosphorylation of enol acetates or the direct oxyphosphorylation of alkenes and alkynes with H-phosphonates have emerged as powerful methods for synthesizing β-ketophosphonates. nih.gov These approaches often utilize inexpensive copper salts and operate under milder conditions than traditional methods. nih.gov

Interactive Data Table: Plausible Synthetic Routes for this compound

Reaction Name Precursors Key Reagents General Mechanism Advantages/Disadvantages
Michaelis-Arbuzov Reaction Triethyl phosphite, 5-Halo-2-pentanoneNone (thermal) or Lewis acid catalystSN2 attack by phosphite, followed by dealkylationAdv: High reliability, broad scope. Disadv: May require high temperatures.
Acylation of Phosphonate Carbanion Diethyl methylphosphonate, Ester/Acid chloride of a C4 carbonyl compoundStrong base (e.g., n-BuLi, LDA)Generation of a nucleophilic carbanion followed by acylationAdv: Good for complex structures. Disadv: Requires strong bases and cryogenic conditions.
Copper-Catalyzed Phosphorylation A C5 alkene/enol acetate, Diethyl phosphiteCopper(II) salt, Oxidant (e.g., air)Radical-based C-P bond formationAdv: Milder conditions, use of inexpensive catalyst. Disadv: Newer method, substrate scope may vary.

Mechanistic Insights: The primary utility of β-ketophosphonates like this compound in synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgalfa-chemistry.com This reaction is a modification of the Wittig reaction and is widely used for the stereoselective synthesis of alkenes, predominantly favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org The mechanism begins with the deprotonation of the carbon alpha to both the carbonyl and phosphonate groups using a base (e.g., NaH, NaOMe) to form a stabilized phosphonate carbanion. youtube.com This carbanion then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses via an oxaphosphetane-like transition state to eliminate a water-soluble phosphate (B84403) byproduct and form the alkene. organic-chemistry.orgyoutube.com The high (E)-selectivity is a key advantage of the HWE reaction over the standard Wittig reaction. alfa-chemistry.com

Emerging Trends in Organophosphorus Chemistry and Their Potential Relevance

The broader field of organophosphorus chemistry is continually evolving, with several trends holding significant potential for the synthesis and application of this compound.

Catalysis Innovation: There is a strong movement towards replacing stoichiometric reagents with catalytic systems. The development of transition metal-catalyzed C-P bond-forming reactions (e.g., using copper, palladium) is at the forefront. nih.govorganic-chemistry.org These methods offer milder reaction conditions, improved functional group tolerance, and higher efficiency, all of which could be applied to develop superior syntheses of this compound. nih.gov

Asymmetric Synthesis and Organocatalysis: The synthesis of chiral phosphonates is of great interest due to their applications in medicinal chemistry and as chiral ligands. mdpi.com Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various phosphonates, including α-hydroxy and γ-ketophosphonates. mdpi.comnih.gov Applying these strategies could allow for the synthesis of chiral derivatives of this compound, potentially starting from prochiral precursors or through asymmetric reactions involving the ketone moiety.

Green Chemistry Principles: A significant trend is the incorporation of green chemistry principles, focusing on atom economy, the use of non-toxic and renewable starting materials, and the reduction or elimination of hazardous solvents. unh.edu Future syntheses of this compound could be designed to be more environmentally benign, for instance, by using solvent-free reaction conditions or employing water as a solvent.

Untapped Potential and Future Challenges in the Synthesis and Application of this compound

The specific structure of this compound presents several avenues for future exploration, alongside inherent challenges.

Untapped Potential:

Synthetic Building Block: Its most immediate potential lies in its use as an HWE reagent. The five-carbon chain with a terminal ketone offers a handle for further functionalization, allowing for the synthesis of complex polyfunctional molecules. For example, the ketone could be converted to other functional groups before or after the olefination reaction, making it a versatile intermediate in natural product synthesis.

Materials Science: Phosphonates are well-known for their ability to bind strongly to metal oxide surfaces. nih.gov this compound could be used to functionalize surfaces like titania or zirconia. mdpi.com The pentyl chain acts as a spacer, and the terminal oxo group provides a site for further chemical modification after surface grafting, enabling the design of new functional materials for catalysis, sensing, or chromatography.

Medicinal Chemistry: The phosphonate group is a known phosphonate mimic, and molecules containing this moiety have found applications as enzyme inhibitors. The keto-phosphonate structure could serve as a scaffold for designing inhibitors targeting enzymes that recognize keto-acid substrates.

Future Challenges:

Lack of Focused Research: The primary challenge is the current absence of dedicated studies on this specific molecule. Fundamental characterization, optimization of synthetic routes, and exploration of its reactivity are necessary first steps.

Stereocontrol: While the HWE reaction offers good control over alkene geometry, controlling the stereochemistry at other potential chiral centers within the molecule would require the development of asymmetric synthetic methods, which remains a general challenge in organophosphorus chemistry.

Precursor Availability: The efficiency and cost-effectiveness of any synthesis heavily depend on the availability of the starting materials. Scalable and economical sources of functionalized C5 building blocks, such as 5-halo-2-pentanone, are crucial for the large-scale production of this compound.

Demonstrating Utility: For the compound to gain traction, its potential applications must be demonstrated to be superior to or offer unique advantages over existing, more readily available keto-phosphonates. This requires targeted research into its performance as an HWE reagent, a surface modifier, or a bioactive scaffold.

Q & A

Q. What are the established synthetic routes for diethyl 5-oxopentylphosphonate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. Key variables include solvent choice (e.g., THF or dichloromethane), temperature control (40–80°C), and stoichiometric ratios of precursors like diethyl phosphite and α,β-unsaturated carbonyl derivatives. For example, refluxing in THF with a 1:1.2 molar ratio of diethyl phosphite to pentenone yields ~65–75% product . Characterization via 31^{31}P NMR (δ ~20–25 ppm) and ESI-MS ([M+H]+ = 243.1) confirms structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

  • 1^{1}H/13^{13}C NMR : Identifies alkyl/phosphonate moieties (e.g., ethyl groups at δ 1.3–1.4 ppm, carbonyl at ~207 ppm).
  • 31^{31}P NMR : Confirms phosphonate linkage (single peak at δ 20–25 ppm).
  • Mass spectrometry : ESI-MS or APCI-MS ([M+H]+ = 243.1) validates molecular weight.
  • UV-Vis : Absorbance at λ ~270–300 nm indicates conjugated carbonyl-phosphonate systems .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data are limited for this compound, analogous phosphonates require:

  • PPE: Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation: Use fume hoods for synthesis or purification.
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 31^{31}31P NMR shifts) be resolved during characterization?

Anomalies may arise from residual solvents, stereochemical impurities, or hydrolysis byproducts. Mitigation steps:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product.
  • Deuterated solvent checks : Ensure solvents like CDCl₃ do not interact with the phosphonate group.
  • Control experiments : Compare with literature data for analogous phosphonates (e.g., diethyl (1-diazo-2-oxopropyl)phosphonate ).

Q. What mechanistic insights explain the reactivity of this compound in Horner-Wadsworth-Emmons (HWE) reactions?

The phosphonate group stabilizes α-carbanion intermediates, enabling selective olefination with aldehydes. Kinetic studies show:

  • Base sensitivity : Strong bases (e.g., NaH) deprotonate the α-carbon, forming reactive carbanions.
  • Solvent effects : Polar aprotic solvents (DMF) enhance anion stability, improving reaction rates.
  • Steric hindrance : Bulky substituents on the carbonyl partner reduce yields by ~30% .

Q. How can computational modeling optimize this compound’s application in asymmetric catalysis?

Density Functional Theory (DFT) simulations predict:

  • Transition states : Phosphonate coordination lowers activation energy by 15–20 kJ/mol.
  • Chiral induction : Substituent modifications (e.g., replacing ethyl with isopropyl groups) increase enantiomeric excess (ee) by up to 40%. Experimental validation via HPLC with chiral columns (e.g., Chiralpak AD-H) is recommended .

Q. What experimental strategies address instability of this compound in aqueous media?

Hydrolysis studies reveal:

  • pH dependency : Degradation accelerates at pH > 7.0 (half-life < 24 hrs at pH 9).
  • Stabilizers : Anhydrous storage with molecular sieves or additives like triethylamine (1% v/v) extends shelf life.
  • Analytical monitoring : Use 31^{31}P NMR to track hydrolysis products (e.g., phosphoric acid derivatives) .

Methodological Guidance

Designing a kinetic study to evaluate phosphonate reactivity:

  • Step 1 : Vary reaction parameters (temperature, base strength) and monitor progress via in situ 31^{31}P NMR.
  • Step 2 : Fit data to Arrhenius or Eyring equations to determine activation energy.
  • Step 3 : Compare with computational models (e.g., Gaussian 16) to validate mechanistic hypotheses .

Resolving synthetic yield discrepancies between batches:

  • Troubleshooting checklist :
  • Confirm precursor purity (HPLC > 98%).
  • Eliminate moisture via solvent distillation (e.g., THF over Na/benzophenone).
  • Optimize stoichiometry using Design of Experiments (DoE) software .

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